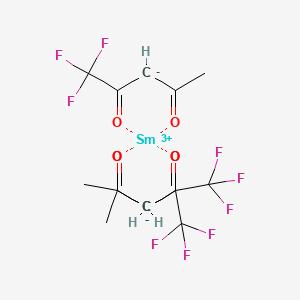
Samariumtrifluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samariumtrifluoroacetylacetonate is a coordination compound with the molecular formula Sm(CF3COCHCOCH3)3. It is a metal-organic complex where samarium is coordinated with trifluoroacetylacetonate ligands. This compound is part of the broader family of lanthanide complexes, which are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Samariumtrifluoroacetylacetonate can be synthesized through the reaction of samarium chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
SmCl3+3CF3COCH2COCH3+3NaOH→Sm(CF3COCHCOCH3)3+3NaCl+3H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Samariumtrifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield samarium(IV) complexes, while reduction may produce samarium(II) complexes .
Scientific Research Applications
Samariumtrifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: It serves as a fluorescent probe for detecting biological molecules and processes.
Medicine: It is explored for its potential use in radiopharmaceuticals for cancer treatment.
Industry: It is used in the production of advanced materials, such as high-performance magnets and phosphors
Mechanism of Action
The mechanism by which samariumtrifluoroacetylacetonate exerts its effects involves coordination with target molecules. The trifluoroacetylacetonate ligands facilitate the binding of the samarium ion to various substrates, enhancing its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or fluorescence .
Comparison with Similar Compounds
- Europiumtrifluoroacetylacetonate
- Gadoliniumtrifluoroacetylacetonate
- Terbiumtrifluoroacetylacetonate
Comparison: Samariumtrifluoroacetylacetonate is unique due to its specific electronic configuration and reactivity. Compared to europium and terbium complexes, it exhibits different luminescent properties, making it suitable for specific applications in fluorescence and catalysis. Gadolinium complexes, on the other hand, are more commonly used in magnetic resonance imaging (MRI) due to their magnetic properties .
Properties
Molecular Formula |
C15H12F9O6Sm |
|---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
samarium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
InChI Key |
BEXMBBLHFXZTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Sm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


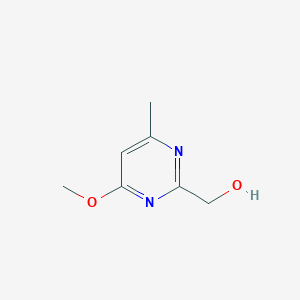
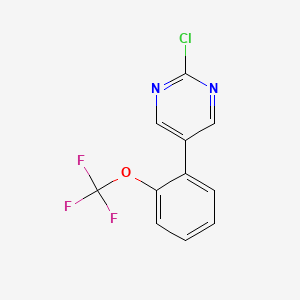
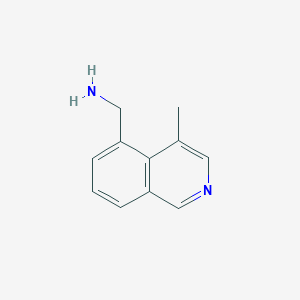
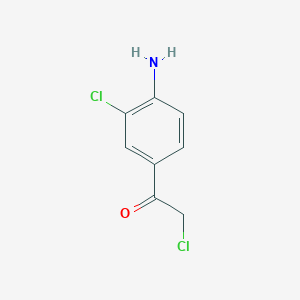
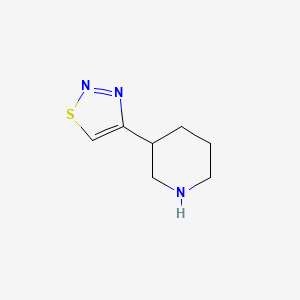
![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
![2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B13109317.png)

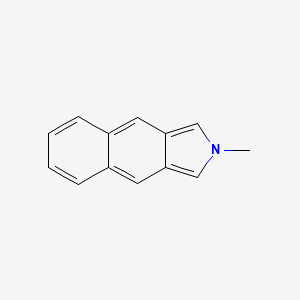
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)
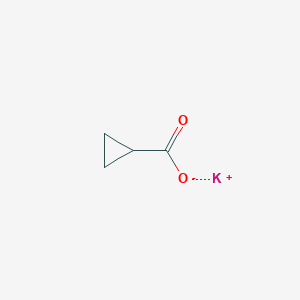
![methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)

![N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B13109360.png)
